Cas no 2061979-75-5 (1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride)
1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride
- (S)-1-(3-METHYLPYRIDIN-2-YL)ETHAN-1-AMINE 2HCL
- (R)-1-(3-METHYLPYRIDIN-2-YL)ETHAN-1-AMINE 2HCL
- AK670791
- 1-(3-Methylpyridin-2-yl)ethan-1-amine 2HCl
- 1-(3-methylpyridin-2-yl)ethanamine;dihydrochloride
- 1-(3-METHYL-2-PYRIDINYL)ETHANAMINE DIHYDROCHLORIDE
- Y11090
- DS-19927
- 1-(3-Methylpyridin-2-yl)ethanaminedihydrochloride
- 1-(3-Methyl-2-pyridinyl)ethanamine 2HCl
- SCHEMBL26644100
- (1R)-1-(3-Methyl(2-pyridyl))ethylamine 2HCl
- 1-(3-methylpyridin-2-yl)ethan-1-amine dihydrochloride
- 2061979-75-5
- AKOS030633027
-
- MDL: MFCD30609506
- Inchi: 1S/C8H12N2.2ClH/c1-6-4-3-5-10-8(6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H
- InChI Key: YKDOWTUCJMZPGO-UHFFFAOYSA-N
- SMILES: Cl.Cl.NC(C)C1C(C)=CC=CN=1
Computed Properties
- Exact Mass: 208.0534038g/mol
- Monoisotopic Mass: 208.0534038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029197384-1g |
1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride |
2061979-75-5 | 97% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM365905-250mg |
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| Ambeed | A763946-1g |
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2061979-75-5 | 97% | 1g |
$493.0 | 2024-04-22 | |
| Crysdot LLC | CD00005758-100mg |
1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride |
2061979-75-5 | 97% | 100mg |
$87 | 2024-07-19 | |
| Crysdot LLC | CD00005758-250mg |
1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride |
2061979-75-5 | 97% | 250mg |
$139 | 2024-07-19 | |
| Crysdot LLC | CD00005758-1g |
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2061979-75-5 | 97% | 1g |
$347 | 2024-07-19 | |
| A2B Chem LLC | AX03789-1mg |
1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride |
2061979-75-5 | 1mg |
$73.00 | 2024-04-20 | ||
| A2B Chem LLC | AX03789-2mg |
1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride |
2061979-75-5 | 2mg |
$86.00 | 2024-04-20 | ||
| A2B Chem LLC | AX03789-3mg |
1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride |
2061979-75-5 | 3mg |
$105.00 | 2024-04-20 | ||
| A2B Chem LLC | AX03789-5mg |
1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride |
2061979-75-5 | 5mg |
$118.00 | 2024-04-20 |
1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride Suppliers
1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Additional information on 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride
Introduction to 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride (CAS No. 2061979-75-5)
1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2061979-75-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of 3-methylpyridin-2-yl appended to an ethanamine backbone, followed by dihydrochloride salt formation, imparts unique physicochemical properties that make it a valuable scaffold for medicinal chemistry investigations.
The 3-methylpyridin-2-yl moiety is a key pharmacophore in this molecule, contributing to its interaction with biological targets. Pyridine derivatives are well-documented for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The presence of a methyl group at the 3-position enhances the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This feature is particularly important in drug design, as optimizing ADME properties is crucial for achieving efficacy and minimizing side effects.
The ethanamine dihydrochloride salt form of this compound improves its solubility in aqueous media, facilitating formulation development and enhancing bioavailability. Solubility is a critical parameter in drug development, as it directly impacts the compound's ability to reach therapeutic concentrations in the body. The dihydrochloride salt also contributes to the compound's stability, which is essential for storage and transportation purposes.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of understanding the three-dimensional structure of molecules like 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride. Molecular docking studies have shown that this compound can interact with various protein targets, suggesting its potential as an inhibitor or modulator of enzyme activity. For instance, studies suggest that pyridine derivatives may interfere with kinases and other signaling proteins involved in cancer progression. The 3-methylpyridin-2-yl group appears to be crucial for binding affinity, as it allows for optimal positioning within the active site of target proteins.
In vitro and in vivo studies have begun to elucidate the pharmacological profile of 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride. Preliminary findings indicate that this compound exhibits promising activity against certain pathological conditions. For example, research has demonstrated its potential efficacy in models of inflammation and neurodegeneration. The ethanamine moiety may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system (CNS) disorders. However, further studies are needed to fully characterize its mechanism of action and therapeutic potential.
The synthesis of 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions followed by salt formation. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve efficiency and reduce byproduct formation. The development of robust synthetic routes is essential for scaling up production and conducting large-scale pharmaceutical applications.
The role of computational tools in predicting the properties of 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride cannot be overstated. Quantum mechanical calculations and molecular dynamics simulations provide insights into its electronic structure and dynamic behavior. These insights are invaluable for guiding experimental design and optimizing drug candidates before they enter preclinical testing. Additionally, machine learning algorithms have been trained on large datasets containing pyridine derivatives to predict their biological activity accurately.
Regulatory considerations are another critical aspect of developing compounds like 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride for therapeutic use. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures that drugs are safe and effective before they reach patients. This involves rigorous testing across multiple phases of clinical trials to evaluate efficacy, safety, and dosing regimens.
The future prospects for 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride appear promising, with ongoing research exploring its potential applications in various therapeutic areas. Innovations in drug delivery systems may further enhance its utility by improving bioavailability or targeting specific tissues within the body. Collaborative efforts between academia and industry are likely to drive progress in understanding this compound's full potential.
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